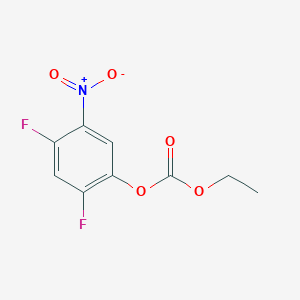
2,4-Difluoro-5-nitrophenyl ethyl carbonate
描述
2,4-Difluoro-5-nitrophenyl ethyl carbonate is an organic compound with the molecular formula C(_9)H(_7)F(_2)NO(_5) It is characterized by the presence of two fluorine atoms, a nitro group, and an ethyl carbonate moiety attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-difluoro-5-nitrophenyl ethyl carbonate typically involves the reaction of 2,4-difluoro-5-nitrophenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
2,4-Difluoro-5-nitrophenol+Ethyl chloroformateBase2,4-Difluoro-5-nitrophenyl ethyl carbonate
Industrial Production Methods: On an industrial scale, the synthesis may be optimized by using continuous flow reactors to ensure better control over reaction conditions and to increase yield. Solvent selection and purification steps are crucial to obtain high-purity product suitable for further applications.
Types of Reactions:
Substitution Reactions: The nitro group and fluorine atoms on the phenyl ring make it susceptible to nucleophilic aromatic substitution reactions. Common nucleophiles include amines and thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Hydrolysis: The ethyl carbonate moiety can undergo hydrolysis under acidic or basic conditions to yield 2,4-difluoro-5-nitrophenol and ethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed:
From Substitution: 2,4-Difluoro-5-nitroaniline (when using an amine nucleophile).
From Reduction: 2,4-Difluoro-5-aminophenyl ethyl carbonate.
From Hydrolysis: 2,4-Difluoro-5-nitrophenol and ethanol.
科学研究应用
2,4-Difluoro-5-nitrophenyl ethyl carbonate is used in various scientific research applications:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Material Science: In the development of polymers and advanced materials due to its unique electronic properties.
Pharmaceuticals: Potential use in drug development as a building block for active pharmaceutical ingredients.
Biological Studies: As a probe in biochemical assays to study enzyme activities and protein interactions.
作用机制
The mechanism by which 2,4-difluoro-5-nitrophenyl ethyl carbonate exerts its effects depends on the specific application. In nucleophilic substitution reactions, the electron-withdrawing nitro and fluorine groups activate the aromatic ring towards nucleophilic attack. In reduction reactions, the nitro group undergoes a stepwise reduction to an amino group, involving the formation of nitroso and hydroxylamine intermediates.
相似化合物的比较
2,4-Difluoro-5-nitrophenol: Lacks the ethyl carbonate moiety but shares similar reactivity in nucleophilic substitution and reduction reactions.
2,4-Difluoro-5-nitrophenyl methyl carbonate: Similar structure but with a methyl group instead of an ethyl group, affecting its physical properties and reactivity.
2,4-Dichloro-5-nitrophenyl ethyl carbonate: Chlorine atoms instead of fluorine, which can influence the compound’s reactivity and applications.
Uniqueness: 2,4-Difluoro-5-nitrophenyl ethyl carbonate is unique due to the presence of both fluorine and nitro groups, which impart distinct electronic properties and reactivity patterns. The ethyl carbonate moiety also provides additional functionality for further chemical modifications.
This compound’s versatility and unique properties make it a valuable tool in various fields of scientific research and industrial applications.
属性
IUPAC Name |
(2,4-difluoro-5-nitrophenyl) ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO5/c1-2-16-9(13)17-8-4-7(12(14)15)5(10)3-6(8)11/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMDBGDXLSTBFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=C(C=C(C(=C1)[N+](=O)[O-])F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




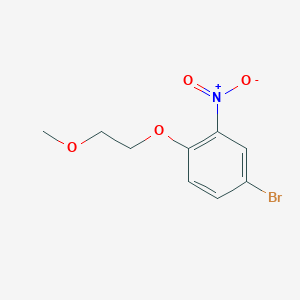
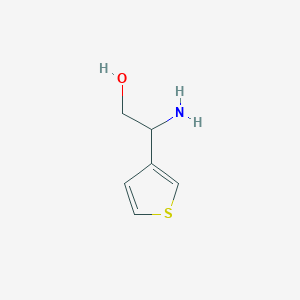
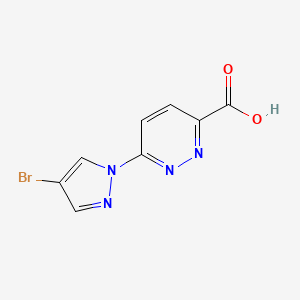

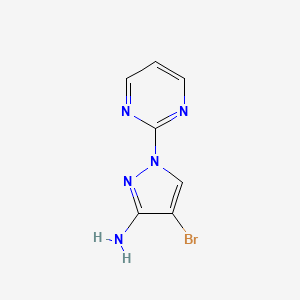
![3-[(Methoxycarbonyl)amino]-5-(trifluoromethyl)benzoic acid](/img/structure/B1530279.png)


![Methyl 2-methyl-2-[(2,2,2-trifluoroethyl)amino]propanoate](/img/structure/B1530283.png)
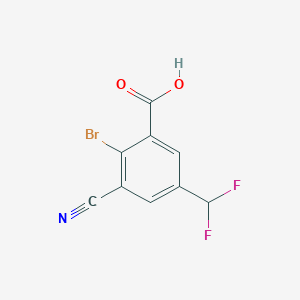
![sodium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B1530287.png)

